5-(4-Bromonaphthalen-1-yl)oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2O |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
5-(4-bromonaphthalen-1-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H9BrN2O/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H2,15,16) |
InChI Key |
KMPQBOPUFLLBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CN=C(O3)N |
Origin of Product |
United States |
Rationale for In Depth Investigation of 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine
Strategic Importance of Naphthalene-Substituted Oxazoles in Molecular Design
The fusion of a naphthalene (B1677914) ring system with an oxazole (B20620) core is a strategic decision in molecular design, aimed at creating hybrid molecules with enhanced biological activity. Naphthalene itself is a key building block in many pharmacologically active agents, particularly in the realm of oncology. nih.govresearchgate.net Its rigid, bicyclic, and lipophilic nature allows it to fit into large hydrophobic pockets within biological targets, such as the colchicine (B1669291) binding site of tubulin, a protein crucial for cell division. researchgate.netresearchgate.net
By combining the naphthalene moiety with a heterocyclic scaffold like oxazole, researchers can design molecules that target specific protein-protein interactions or enzymatic active sites. nih.gov Naphthalene-azole hybrids have been investigated as potent anticonvulsant and anticancer agents. nih.govnih.gov The naphthalene group acts as an anchor, while the substituted oxazole portion can be modified to fine-tune the molecule's electronic properties and interaction profile, leading to improved potency and selectivity. nih.govresearchgate.net
The Role of Bromine Atom in Modulating Chemical and Electronic Properties
The introduction of a bromine atom into a molecular structure is a common and effective strategy in drug design. ump.edu.pl As a halogen, bromine significantly alters the electronic and physicochemical properties of the parent molecule. wikipedia.orgbritannica.com Its high electronegativity (2.96 on the Pauling scale) compared to carbon and hydrogen creates a dipole moment and can influence the acidity of nearby protons. wikipedia.org
Bromine substitution increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. ump.edu.pl Furthermore, the bromine atom is an excellent synthetic handle. It can be readily replaced or used in cross-coupling reactions (like Suzuki or Stille couplings) to introduce further molecular complexity, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. ump.edu.pl Bromine is also capable of forming halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. ump.edu.pl This combination of electronic modulation, metabolic stability, and synthetic utility makes the bromine atom a powerful tool in the design of novel chemical probes and therapeutic candidates. tethyschemical.comazom.com
Table 2: Physicochemical Properties of Bromine
| Property | Value |
|---|---|
| Symbol | Br |
| Atomic Number | 35 |
| Standard Atomic Weight | 79.904 |
| Electronegativity (Pauling Scale) | 2.96 |
| State at Room Temperature | Liquid |
| Common Oxidation States | -1, +1, +3, +5, +7 |
Source: wikipedia.orgbritannica.comyoutube.com
An exploration into the synthesis of the complex heterocyclic compound 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine reveals a landscape of intricate and evolving chemical strategies. The construction of this molecule necessitates a dual focus: the formation of the core 2-aminooxazole ring and the precise installation of the 4-bromonaphthalene substituent at the 5-position. This article delves into the synthetic methodologies pertinent to this compound and its analogs, examining both foundational and modern techniques for achieving the desired molecular architecture with regiochemical precision.
Comprehensive Spectroscopic and Analytical Characterization of 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and coupling of protons. The aromatic region of the spectrum is of particular interest, displaying a complex series of signals corresponding to the protons of the bromonaphthalene and oxazole (B20620) rings. Additionally, the amine protons present a characteristic signal.
The protons on the naphthalene (B1677914) ring are expected to exhibit chemical shifts in the range of δ 7.0-8.5 ppm. The specific substitution pattern and the presence of the bromine atom will influence the precise chemical shifts and coupling constants (J). The proton on the oxazole ring would likely appear as a singlet in the aromatic region. The amine (NH₂) protons are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Based on data from structurally related naphthalenyl-oxazole compounds, the expected chemical shifts are detailed in the table below. mdpi.commdpi.comresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~5.8 | br s | - |
| Oxazole-H4 | ~7.2 | s | - |
| Naphthalene-H | 7.5 - 8.3 | m | - |
Note: The data presented is a plausible representation based on analogous structures. Actual experimental values may vary.
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum is characterized by a number of distinct signals corresponding to the carbon atoms of the oxazole and bromonaphthalene moieties.
The carbon atoms of the oxazole ring are expected to resonate at characteristic chemical shifts, with the C2 carbon bearing the amine group appearing at a significantly different field compared to the other ring carbons. The carbons of the bromonaphthalene ring will appear in the aromatic region, with the carbon atom directly attached to the bromine atom (C4') exhibiting a chemical shift influenced by the halogen's electronegativity. Data from similar heterocyclic systems suggests the following assignments. nih.govresearchgate.netmdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Oxazole-C2 | ~158 |
| Oxazole-C4 | ~120 |
| Oxazole-C5 | ~145 |
| Naphthalene-C | 110 - 135 |
| Naphthalene-C-Br | ~122 |
Note: The data presented is a plausible representation based on analogous structures. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, advanced 2D-NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the naphthalene ring and confirming the proximity of neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C NMR data.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for establishing the connectivity between different parts of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in confirming the attachment of the bromonaphthalene moiety to the C5 position of the oxazole ring.
Through the combined interpretation of these 2D-NMR spectra, a complete and unambiguous assignment of the molecular structure can be achieved. mdpi.comresearchgate.net
NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the molecule in solution. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. For this compound, NOE experiments could reveal the spatial relationship between the oxazole and bromonaphthalene rings, indicating any steric hindrance or preferential rotational orientations.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would provide further structural confirmation, with characteristic losses of fragments such as HCN from the oxazole ring or the bromine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique is invaluable for confirming the molecular formula of this compound. The experimentally determined exact mass would be compared to the calculated mass for the proposed formula, C₁₃H₈BrN₃O, with a very low margin of error, typically in the parts-per-million (ppm) range. This provides a high degree of confidence in the assigned molecular formula. mdpi.comresearchgate.netmdpi.com
| Analysis | Expected Result |
| Molecular Formula | C₁₃H₈BrN₃O |
| Calculated Exact Mass | [M+H]⁺: 301.9923 |
| Observed Exact Mass (HRMS) | [M+H]⁺: within 5 ppm of calculated value |
Note: The data presented is a plausible representation based on analogous structures. Actual experimental values may vary.
Integration of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for assessing the purity and confirming the identity of this compound. This technique couples the superior separation capabilities of gas chromatography with the highly sensitive detection and structural elucidation power of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of the target compound from any impurities, residual solvents, or starting materials is achieved based on differences in their boiling points and affinities for the column's stationary phase. The retention time, which is the time it takes for the compound to travel through the column to the detector, is a characteristic property under specific chromatographic conditions and provides an initial indication of the compound's identity.
Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio. The molecular ion peak (M+), if present, would confirm the molecular weight of the compound. The distinct fragmentation pattern serves as a molecular "fingerprint," providing definitive structural confirmation. For this compound, characteristic fragments would be expected from the cleavage of the naphthalene, oxazole, and bromo-substituents, allowing for unambiguous identification. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure. The presence of the amine (-NH2) group would be indicated by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. The C=N stretching vibration within the oxazole ring would likely appear in the 1630-1690 cm⁻¹ range. Aromatic C=C stretching vibrations from both the naphthalene and oxazole rings would be observed in the 1450-1600 cm⁻¹ region. The C-O-C (ether) stretching of the oxazole ring typically produces a strong band between 1000 and 1300 cm⁻¹. Furthermore, the C-Br stretching vibration would be expected at lower frequencies, generally in the 500-600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Oxazole Ring | C=N Stretch | 1630 - 1690 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Oxazole Ring | C-O-C Stretch | 1000 - 1300 |
| Aromatic C-H | C-H Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound by measuring its absorption of UV and visible light. The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions due to the extensive conjugated system formed by the naphthalene and oxazole rings. The naphthalene ring itself is a strong chromophore, and its conjugation with the oxazole moiety would likely result in multiple strong absorption bands. The position of the maximum absorbance (λmax) provides insight into the extent of conjugation and the electronic environment of the chromophore. The presence of the bromine atom and the amine group, as auxochromes, would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted parent chromophore. Analysis of the spectrum can help in understanding the electronic properties and the nature of the conjugated system within the molecule.
Chromatographic Separation Techniques for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. In its analytical mode, HPLC is used to determine the purity of a sample with high resolution and sensitivity. A small amount of the dissolved compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the compound and any impurities between the two phases.
For a non-volatile and polar compound like this, reverse-phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. The purity is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram.
In its preparative mode, HPLC is used to isolate and purify larger quantities of the compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle greater sample loads. This allows for the separation of the target compound from byproducts and starting materials, yielding a high-purity sample suitable for further research.
Table 2: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV-Vis Detector (at λmax) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Application | Purity assessment, reaction monitoring |
While this compound itself may have limited volatility due to its molecular weight and polar amine group, Gas Chromatography (GC) can still be a valuable tool, particularly for the analysis of more volatile precursors or after chemical derivatization.
Derivatization is a process where the target molecule is chemically modified to increase its volatility and thermal stability, making it more amenable to GC analysis. For instance, the primary amine group could be acylated or silylated. This process replaces the polar N-H bonds with less polar groups, reducing intermolecular hydrogen bonding and lowering the boiling point.
Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural confirmation. This approach is highly effective for detecting trace impurities that might not be easily resolved by other methods and for analyzing the starting materials used in its synthesis.
X-ray Crystallography for Definitive Solid-State Structural Proof
As of the latest available scientific literature, a definitive solid-state structural proof for this compound through single-crystal X-ray crystallography has not been publicly reported. While the synthesis and characterization of analogous compounds featuring either a bromophenyl or a naphthalenyl moiety attached to an oxazole ring have been described, specific crystallographic data for the title compound, including its crystal system, space group, unit cell dimensions, and detailed intermolecular interactions, are not present in accessible academic journals or structural databases.
The determination of the three-dimensional atomic arrangement in the crystalline state is crucial for a complete understanding of a molecule's structure and properties. X-ray crystallography would provide unequivocal evidence of the compound's connectivity and conformation, as well as insights into its packing in the solid state, which is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking.
For structurally related compounds, crystallographic studies have been instrumental in confirming molecular geometries and elucidating packing motifs. For instance, studies on similar 2-aminooxazole derivatives have detailed the planarity between the oxazole ring and adjacent aromatic systems, as well as the hydrogen-bonding networks established by the amine group. However, without a specific crystallographic study on this compound, any discussion of its solid-state structure remains speculative.
Further research, including the successful growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, is required to provide the definitive solid-state structural proof and the associated detailed crystallographic data.
Computational Chemistry and Theoretical Investigations of 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine. DFT has been successfully applied to similar heterocyclic systems to predict their geometries, energies, and molecular orbitals.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For oxazole (B20620) derivatives, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. Studies on related compounds indicate that the oxazole ring, combined with larger aromatic systems like naphthalene (B1677914), results in a largely planar structure. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing insights into its thermodynamic stability.
No specific energetic data for this compound is publicly available. The following table is a representative example based on typical DFT calculations for similar aromatic heterocyclic compounds.
Table 1: Representative Theoretical Energetic Data| Parameter | Representative Value |
|---|---|
| Total Energy | (Value in Hartrees) |
| Heat of Formation | (Value in kcal/mol) |
| Dipole Moment | (Value in Debye) |
Note: The values in this table are illustrative and not actual calculated data for the specified compound.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In studies of similar naphthalene-containing heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.
No specific HOMO-LUMO energy values for this compound are publicly available. The following table provides an example of such data for analogous compounds.
Table 2: Representative Frontier Molecular Orbital Energies| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | (Representative Value) |
| LUMO | (Representative Value) |
| HOMO-LUMO Gap (ΔE) | (Representative Value) |
Note: The values in this table are illustrative and not actual calculated data for the specified compound.
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. In molecules similar to this compound, the electronegative nitrogen and oxygen atoms in the oxazole ring typically create regions of negative potential (electron-rich), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group often represent areas of positive potential (electron-poor). This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time. For a compound like this compound, MD simulations can reveal its conformational flexibility, showing how the different parts of the molecule, such as the naphthalene and oxazole rings, might rotate relative to each other in a biological environment. Studies on similar bicyclic aromatic compounds have used MD simulations to confirm the stability of ligand-protein interactions over time. nih.gov
In Silico Approaches to Molecular Recognition and Interaction Profiling
In silico methods are computational techniques used to predict how a molecule might interact with biological targets, such as proteins or DNA. These approaches are vital in drug discovery and materials science.
Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds structurally related to this compound, docking studies have been used to investigate their potential as anticancer agents by modeling their interaction with targets like tubulin. nih.govfigshare.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding site of the protein. The binding affinity, often expressed as a docking score, helps to rank potential drug candidates. For instance, in a study of related oxadiazole analogues, a derivative demonstrated a strong binding interaction with the colchicine (B1669291) binding site of tubulin. nih.govfigshare.com
Ligand Efficiency and Binding Mode Analyses
Ligand efficiency (LE) is a critical metric in drug design, providing an assessment of how efficiently a molecule binds to its target, normalized for its size. It is calculated as the binding affinity (often expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms. While specific experimental binding data for this compound is not available, a hypothetical analysis can illustrate the concept.
Binding mode analysis, typically performed using molecular docking simulations, predicts the preferred orientation of a ligand when bound to a target protein. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For this compound, the naphthalene and oxazole rings would be expected to participate in significant hydrophobic and aromatic interactions within a protein's binding pocket. The amine group and the oxazole nitrogen are potential hydrogen bond donors and acceptors, respectively.
Table 1: Hypothetical Ligand Efficiency and Binding Interaction Data
| Parameter | Value/Description |
| Molecular Weight | 315.17 g/mol |
| Heavy Atom Count | 20 |
| Hypothetical pIC50 | 6.5 |
| Calculated Ligand Efficiency | 0.325 |
| Predicted Key Interactions | Hydrogen bond with Serine residue (amine group), Pi-stacking with Phenylalanine residue (naphthalene ring), Hydrophobic interactions with Leucine and Valine residues. |
Note: The pIC50 and interaction data are hypothetical and serve for illustrative purposes.
Advanced QSAR Model Development for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of an advanced QSAR model for a series of analogues of this compound would involve calculating a variety of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).
A typical workflow for QSAR model development would include:
Data Set Preparation: Assembling a diverse set of molecules with known biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the QSAR model.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
For this compound, important descriptors would likely include those related to its hydrophobicity (LogP), electronic properties (HOMO/LUMO energies), and steric features.
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor Type | Descriptor Example | Calculated Value |
| Constitutional (1D) | Molecular Weight | 315.17 |
| Topological (2D) | Wiener Index | 1234 |
| Geometrical (3D) | Molecular Surface Area | 350.5 Ų |
| Electronic | HOMO Energy | -6.2 eV |
| Electronic | LUMO Energy | -1.5 eV |
| Hydrophobic | LogP | 4.8 |
Note: The descriptor values are hypothetical and for illustrative purposes.
Structure Activity Relationship Sar Studies of 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine Analogs
Influence of Naphthalene (B1677914) Substitutions on Molecular Activity Profiles
The naphthalene moiety serves as a large, hydrophobic scaffold that can engage in significant van der Waals and π-stacking interactions within biological targets. Substitutions on this ring system can profoundly alter the electronic, steric, and pharmacokinetic properties of the entire molecule.
Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their activity. The bromine atom on the 4-position of the naphthalene ring is expected to influence the molecule's biological profile through several mechanisms. Halogens can act as hydrophobic substituents, potentially enhancing membrane permeability and binding to hydrophobic pockets in target proteins. Furthermore, they can form halogen bonds, a type of non-covalent interaction with electron-donating atoms in a protein, which can contribute to binding affinity and selectivity.
In studies of related naphthalene-containing scaffolds, the presence and nature of halogen substituents have been shown to be critical for biological activity. For instance, in a series of naphthalene-1,4-dione analogues developed as anticancer agents, the presence of a halogen atom at the 3-position was found to be crucial for maintaining cytotoxic potency. nih.gov Similarly, SAR studies on terbinafine analogs, an allylamine antimycotic, revealed that halogen substitution on the naphthalene ring was well-tolerated at certain positions and could enhance activity against specific fungal strains. nih.gov Derivatives with fluorine at positions 3, 5, and 7 or chlorine at position 5 showed enhanced activity. nih.gov
The table below illustrates the importance of halogenation in a series of N-(benzothiazol-2-yl) acetamide derivatives, which, while structurally different, underscores the general principle of how halogen substitutions can modulate antibacterial activity.
| Compound | Substituent (R) | Activity (MIC, μg/mL) |
|---|---|---|
| 1a | H | >128 |
| 1b | 5-F | 64 |
| 1c | 5-Cl | 32 |
| 1d | 5,6-di-F | 4 |
This table demonstrates the effect of halogenation on antibacterial activity in a series of benzothiazole derivatives, highlighting that increasing halogenation can lead to a significant increase in potency. researchgate.net
The point of attachment and the position of substituents on the naphthalene ring are critical determinants of a molecule's three-dimensional shape and its ability to fit into a biological target. The linkage from the C1 position of the naphthalene ring in 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine creates a specific spatial arrangement relative to a C2-linked isomer. This positional isomerism can dramatically impact activity by altering the orientation of the naphthalene moiety and its substituents within a binding site. nih.gov
Furthermore, the bulkiness of substituents and their location can introduce steric hindrance, which may either prevent optimal binding or, conversely, lock the molecule into a more favorable conformation. Studies on naphthalene-substituted terbinafine derivatives showed that biological potency is strongly dependent on the bulkiness of the substituent. nih.gov While larger groups like chloro, bromo, and methyl were tolerated at the 5-position, only smaller atoms like hydrogen or fluorine were permitted at most other positions without a significant loss of activity. nih.gov This suggests that the region around the 4-position, where the bromine resides in the title compound, is likely sensitive to steric bulk, and bromine may represent a near-optimal choice in terms of size and electronic properties for certain targets.
The influence of positional isomerism on biological activity is highlighted in the study of tetra-substituted naphthalene diimide compounds, where interchanging the positions of side-chains resulted in analogs with improved cell proliferation potency and G-quadruplex stabilization ability. nih.gov
Modifications to the Oxazol-2-amine Heterocycle and Its Impact on SAR
The 2-aminooxazole core is a privileged scaffold in medicinal chemistry, known to act as a versatile hydrogen bond donor and acceptor. Modifications to this heterocyclic system can fine-tune the molecule's interaction with its biological target.
The oxazole (B20620) ring's reactivity and substitution patterns are well-defined. Electrophilic substitution typically occurs at the C5 position, while the hydrogen at the C2 position is the most acidic, making it a site for deprotonation and subsequent functionalization. figshare.comresearchgate.net In the parent compound, the C5 position is occupied by the bromonaphthalene group. The C2 and C4 positions are unsubstituted.
Introducing substituents at the C2 or C4 position would directly impact the electronic nature of the ring and its steric profile. In many heterocyclic scaffolds, small alkyl or functional groups at positions adjacent to key binding motifs can modulate activity. For instance, in a series of p38 MAP kinase inhibitors with a pyridinylimidazole core, altering the substitution pattern was effective in shifting the inhibitory activity and selectivity. researchgate.net It is plausible that small, non-bulky substituents at the C4 position of the oxazole ring could be tolerated or even beneficial, depending on the topology of the target's binding site.
The primary amino group at the C2 position is a critical functional group, likely involved in key hydrogen bonding interactions with a biological target. Derivatization of this amine to form secondary amines, amides, ureas, or sulfonamides is a common strategy in medicinal chemistry to probe the SAR of a scaffold and improve properties like potency, selectivity, and metabolic stability.
Studies on related 2-amino-heterocycles frequently show that the nature of the substituent on the amino group is a major determinant of activity. For example, in a series of 2-aminothiazole (B372263) derivatives, N-acylation or reaction with isocyanates to form ureas led to compounds with varying biological activities. Similarly, in a study of 5-aryl-1,3,4-oxadiazol-2-amines, substitution on the 2-amino group with a dodecyl chain was explored for acetylcholinesterase inhibition. figshare.com The data below, from a study on 5-aryl-1,3,4-oxadiazol-2-amines, illustrates how different substituents on the aryl ring (at C5) and derivatization of the amino group (at C2) affect inhibitory activity.
| Compound | C5-Aryl Group | C2-Amino Substituent | AChE IC50 (µM) |
|---|---|---|---|
| 2a | Phenyl | -NH-dodecyl | 29.9 |
| 2b | 4-Tolyl | -NH-dodecyl | 20.1 |
| 2c | 4-Methoxyphenyl | -NH-dodecyl | 32.8 |
| 2d | 4-tert-Butylphenyl | -NH-dodecyl | 40.5 |
This table shows SAR for a series of 5-aryl-1,3,4-oxadiazol-2-amines against acetylcholinesterase (AChE). It indicates that small electronic modifications to the C5-aryl ring (e.g., methyl vs. hydrogen) can influence potency. figshare.com
Conformational Freedom and Its Role in SAR
The single bond connecting the C5 atom of the oxazole ring and the C1 atom of the naphthalene ring allows for rotational freedom. This flexibility means the molecule can adopt various conformations, defined by the dihedral angle between the two ring systems. The molecule's biological activity is predicated on its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the target's binding site.
While excessive conformational flexibility can be entropically unfavorable upon binding, some degree of freedom is necessary for the molecule to adapt to the binding pocket. The steric bulk of the bromine atom at the C4 position and the hydrogen atom at the C8 position of the naphthalene ring likely impose significant restrictions on the rotational freedom around the connecting bond. This steric hindrance may favor certain conformations over others, effectively pre-organizing the molecule for binding and potentially increasing its affinity and selectivity.
Computational modeling and NMR spectroscopy are powerful tools for investigating such conformational preferences. For example, a detailed conformational study of a bis-oxazole oxane fragment from a natural product used NMR data and molecular modeling to reveal that a six-membered ring existed in a rapid equilibrium between two chair conformers. Similar analyses on this compound would be critical to understanding how the relative orientation of the two aromatic systems influences its interaction with biological targets and to guide the design of more rigid, potent, and selective analogs.
Advanced Research Applications of 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine
Utility as a Versatile Chemical Building Block in Complex Molecule Synthesis
The inherent reactivity of 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine, conferred by the bromine atom on the naphthalene (B1677914) ring and the amino group on the oxazole (B20620) moiety, makes it a highly adaptable building block in synthetic organic chemistry. These reactive sites allow for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.
Precursor in the Synthesis of Diverse Heterocyclic Systems
The 2-aminooxazole structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of biological receptor or enzyme. acs.orgresearchgate.net This makes this compound a valuable starting material for creating a wide array of other heterocyclic systems. The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, leading to the formation of fused or substituted heterocyclic compounds.
Furthermore, the bromine atom on the naphthalene ring is amenable to a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular structure. For instance, coupling reactions could be employed to attach different aryl, alkyl, or alkynyl groups, leading to the synthesis of novel compounds with potentially unique biological or physical properties. The combination of the reactive amino group and the bromo substituent provides a dual handle for synthetic chemists to elaborate the core structure in multiple directions, thereby generating a library of complex molecules from a single precursor.
Integration into Combinatorial Chemistry Platforms for Library Generation
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The properties of this compound make it an ideal candidate for integration into such platforms.
Its utility as a building block for combinatorial libraries is highlighted by chemical suppliers who market it for this specific purpose. The presence of two distinct points for chemical modification—the amino group and the bromo group—allows for a "two-dimensional" diversification of the molecular structure. In a typical combinatorial synthesis, the core scaffold, in this case, this compound, would be reacted with a set of diverse building blocks at one reactive site, and then the resulting products would be further reacted with another set of building blocks at the second reactive site. This approach can exponentially increase the number of unique compounds generated, providing a rich source of molecular diversity for high-throughput screening in drug discovery and other fields.
Application in Chemical Biology as Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. The naphthalene component of this compound is a well-known fluorophore, a molecule that can re-emit light upon light excitation. This intrinsic fluorescence is a key characteristic for its potential application as a molecular probe.
The fluorescence properties of naphthalene derivatives are often sensitive to their local environment, such as polarity and binding to macromolecules. This sensitivity can be exploited to design probes that change their fluorescence signal upon interaction with a specific biological target, such as a protein or nucleic acid. The 2-aminooxazole portion of the molecule can be modified to introduce specific binding groups that target the probe to a particular cellular component or biomolecule. The bromo group also offers a site for further chemical modification to fine-tune the probe's properties, such as its solubility, cell permeability, and binding affinity. While specific applications of this compound as a molecular probe are still an emerging area of research, its structural motifs are highly suggestive of its potential in this domain.
Exploration in Materials Science for Functional Organic Materials
The field of materials science is increasingly focused on the development of functional organic materials for applications in electronics, photonics, and sensor technology. Naphthalene-based compounds are of particular interest due to their inherent aromaticity and photophysical properties, which make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. researchgate.net
Naphthalene-containing stilbene derivatives, for example, have been investigated for their high fluorescence and stability, which are desirable properties for electroluminescent materials in OLEDs. researchgate.net The structure of this compound, with its extended π-conjugated system encompassing both the naphthalene and oxazole rings, suggests that it could serve as a building block for larger, more complex organic materials with tailored electronic and optical properties. The bromo and amino groups provide convenient handles for polymerization or for grafting the molecule onto surfaces or into polymer matrices. The development of new organic materials derived from this compound could lead to advancements in flexible electronics, solid-state lighting, and sensitive analytical devices.
Future Research Directions and Emerging Paradigms for 5 4 Bromonaphthalen 1 Yl Oxazol 2 Amine
Innovations in Synthetic Strategies for Enhanced Accessibility
The accessibility of 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine and a diverse library of its analogs is crucial for comprehensive structure-activity relationship (SAR) studies. While traditional methods for oxazole (B20620) synthesis exist, emerging strategies offer greater efficiency, sustainability, and molecular diversity.
Flow Chemistry: Continuous flow synthesis presents a powerful alternative to traditional batch processing for the production of oxazole derivatives. acs.orgmdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. acs.orgrsc.org The modular nature of flow reactors facilitates multi-step syntheses in a streamlined fashion, enabling the rapid generation of a library of analogs of this compound for screening. acs.org
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool for the synthesis of complex heterocyclic compounds under mild conditions. nih.govresearchgate.netresearchgate.net This strategy can be employed to forge key bonds in the oxazole ring system or to introduce functional groups onto the naphthalene (B1677914) or oxazole core. researchgate.net By utilizing light as a traceless reagent, photocatalysis minimizes waste and allows for unique bond formations that are often challenging to achieve through thermal methods. nih.gov
C-H Activation: Direct C-H bond activation is a highly atom-economical strategy that enables the functionalization of unactivated carbon-hydrogen bonds. nih.govnih.gov This approach can be envisioned for the late-stage diversification of the this compound scaffold. For instance, palladium-catalyzed C-H activation could be used to introduce various substituents at specific positions on the naphthalene or oxazole rings, thereby rapidly generating a diverse set of derivatives for biological evaluation. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. nih.govbiotium.com The application of microwave-assisted synthesis to the preparation of 2-aminooxazoles can reduce reaction times from hours to minutes, thereby increasing the efficiency of library synthesis. nih.govacs.org
| Synthetic Strategy | Potential Advantages for Synthesizing this compound Analogs |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility; rapid library synthesis. acs.orgmdpi.comrsc.org |
| Photocatalysis | Mild reaction conditions, green chemistry, unique bond formations. nih.govresearchgate.netresearchgate.net |
| C-H Activation | High atom economy, late-stage functionalization, access to novel derivatives. nih.govnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.govbiotium.comacs.org |
Predictive Modeling and Machine Learning in Compound Design
Computational approaches are poised to play a pivotal role in guiding the design and optimization of this compound analogs for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. researchgate.net By generating a library of virtual compounds and predicting their activity using a validated QSAR model, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Molecular Docking: This computational technique can predict the preferred binding orientation of this compound within the active site of a target protein. researchgate.net Molecular docking simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net This information is invaluable for the rational design of more potent and selective analogs.
Machine Learning and Deep Learning: Machine learning (ML) and deep learning (DL) algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.gov These models can be used to screen vast virtual libraries of compounds and identify novel oxazole-based scaffolds with a high probability of being active against a specific target. nih.govnih.gov Reinforcement learning, a subset of ML, can be used to generate novel molecular structures with desired properties from scratch. nih.gov
| Computational Method | Application in the Study of this compound |
| QSAR | Predict the biological activity of virtual analogs to prioritize synthesis. researchgate.net |
| Molecular Docking | Elucidate binding modes and guide the design of more potent inhibitors. researchgate.net |
| Machine Learning/Deep Learning | Screen large virtual libraries and generate novel, active scaffolds. nih.govnih.gov |
Unraveling Complex Molecular Mechanisms through Advanced Chemical Biology Techniques
Identifying the cellular targets of this compound and elucidating its mechanism of action are critical steps in its development as a potential therapeutic agent or research tool. Advanced chemical biology techniques offer powerful solutions for these challenges.
Target Deconvolution: For bioactive compounds identified through phenotypic screening, determining the molecular target is often a significant hurdle. researchgate.netnih.gov A variety of target deconvolution strategies can be employed, including affinity chromatography, where the compound is immobilized on a solid support to "fish out" its binding partners from a cell lysate. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. biotium.comacs.org A derivative of this compound could be designed as an activity-based probe to identify its enzymatic targets within a complex proteome. acs.org
Photoaffinity Labeling (PAL): In PAL, a photo-reactive group is incorporated into the structure of the small molecule. acs.orgnih.gov Upon irradiation with UV light, this group forms a covalent bond with nearby proteins, allowing for the identification of direct binding partners. acs.orgnih.gov This technique is particularly useful for capturing transient or low-affinity interactions.
| Chemical Biology Technique | Purpose in Studying this compound |
| Target Deconvolution | Identify the specific protein(s) that the compound interacts with in a cell. researchgate.netnih.govnih.gov |
| Activity-Based Protein Profiling (ABPP) | Characterize the enzymatic targets of the compound based on their activity. biotium.comacs.org |
| Photoaffinity Labeling (PAL) | Covalently capture and identify direct protein binding partners. acs.orgnih.gov |
Development of Advanced Analytical Methodologies for Complex Systems
A suite of sophisticated analytical techniques is available to characterize the interactions between this compound and its biological targets with high precision.
Mass Spectrometry (MS): High-resolution mass spectrometry is an indispensable tool for identifying proteins that interact with small molecules. acs.orgnih.gov In target identification experiments, proteins that are pulled down by an affinity probe based on this compound can be identified by digesting them into peptides and analyzing the resulting fragments by tandem mass spectrometry (MS/MS). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about the binding of a ligand to a protein. nih.govnih.gov By monitoring changes in the NMR spectra of either the protein or the ligand upon complex formation, it is possible to map the binding site and determine the conformation of the bound ligand. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. researchgate.netspectroscopyonline.com This method can be used to determine the kinetic parameters of the interaction between this compound and its target, including the association (on-rate) and dissociation (off-rate) constants. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction. mdpi.comnih.gov This includes the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnih.gov
| Analytical Methodology | Information Gained about Drug-Target Interactions |
| Mass Spectrometry (MS) | Identification of protein targets and binding sites. acs.orgnih.govresearchgate.net |
| NMR Spectroscopy | Atomic-level structural details of the protein-ligand complex. nih.govnih.gov |
| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (kon and koff). researchgate.netspectroscopyonline.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile of binding (Kd, ΔH, ΔS). mdpi.comnih.govnih.gov |
Design of Next-Generation Molecular Probes Based on Oxazol-2-amine Scaffolds
The inherent structural features of this compound, particularly the combination of the fluorescent naphthalene moiety and the versatile oxazole core, make it an attractive scaffold for the development of molecular probes for biological imaging and sensing.
Fluorescent Probes: The naphthalene group is a well-known fluorophore. nih.gov The fluorescence properties of this compound could be modulated by its interaction with specific biomolecules or changes in its local environment. This could be exploited to design "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes or enzymatic activities. The oxazole scaffold itself has been utilized in the design of organelle-targeting fluorescent probes. nih.gov
Photoactivatable Probes: A photoactivatable or "caged" version of this compound could be synthesized by introducing a photolabile protecting group. nih.gov This would allow for the controlled release of the active compound in a specific location and at a specific time using light, enabling precise studies of its biological effects with high spatiotemporal resolution. nih.gov
Targeted Probes for Bioimaging: By conjugating this compound to a molecule that specifically targets a particular cell type or subcellular organelle, it could be used as a probe for fluorescence microscopy. nih.govnih.gov This would enable the visualization and tracking of the target of interest within a living system.
| Type of Molecular Probe | Potential Application |
| Fluorescent Probes | Sensing of specific ions, biomolecules, or enzymatic activity. nih.govnih.gov |
| Photoactivatable Probes | Spatiotemporally controlled release of the active compound. nih.gov |
| Targeted Probes for Bioimaging | Visualization of specific cells, organelles, or biological processes. nih.govnih.gov |
Q & A
Q. What are the recommended synthetic routes for 5-(4-Bromonaphthalen-1-yl)oxazol-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including cyclization and cross-coupling strategies. Key steps may include:
- Cyclization of oxazole precursors using bromonaphthalene derivatives under Pd-catalyzed coupling conditions .
- Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield and purity .
- Purification via column chromatography with gradients of ethyl acetate/hexane.
Analytical validation should employ thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : To confirm the oxazole ring proton environment and bromonaphthalene substitution pattern.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching (e.g., bromine’s characteristic doublet) .
- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated in structurally similar brominated oxazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Answer: Contradictions in biological assays (e.g., variable IC₅₀ values in cytotoxicity studies) may arise from:
- Differences in cell lines or assay protocols (e.g., MTT vs. resazurin assays). Standardize protocols using guidelines from the NCI-60 screening panel .
- Solubility limitations : Use co-solvents like DMSO at <0.1% v/v to avoid artifacts .
- Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates and identify outliers .
Q. What strategies are effective for studying the environmental fate of this compound?
Answer:
- Degradation studies : Investigate hydrolysis under varying pH (4–10) and UV photolysis to identify breakdown products .
- Bioaccumulation assays : Use HPLC-MS to quantify compound levels in model organisms (e.g., Daphnia magna) .
- Adsorption experiments : Measure soil-water partition coefficients (Kd) using batch equilibrium methods .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Derivatization : Synthesize analogs with substitutions at the bromine site (e.g., Cl, F) or oxazole ring (e.g., methyl, nitro groups) .
- Computational modeling : Use density functional theory (DFT) to predict electronic effects on reactivity and target binding .
- Biological testing : Compare antimicrobial (MIC assays) and anticancer (apoptosis flow cytometry) profiles across analogs .
Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?
Answer:
- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays .
- Permeability assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .
Methodological Tables
Q. Table 1: Common Reagents for Functionalization Reactions
| Reaction Type | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | Brominated analogs | |
| Oxidation | KMnO₄, H₂O₂ | Oxazole sulfoxides | |
| Reduction | NaBH₄, LiAlH₄ | Amine derivatives |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Diagnostic Features |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic H) | Split peaks for bromonaphthalene protons |
| ¹³C NMR | δ 120–140 (C-Br) | Quaternary carbons adjacent to Br |
| HRMS | m/z 315.02 (M+H⁺) | Isotopic pattern for ⁷⁹Br/⁸¹Br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
